molecular formula C4H8O4 B118254 D-Erythrose-1-13C (As a solution in water) CAS No. 70849-19-3

D-Erythrose-1-13C (As a solution in water)

Cat. No. B118254
CAS RN: 70849-19-3
M. Wt: 121.1 g/mol
InChI Key: YTBSYETUWUMLBZ-MMMSSWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Erythrose-1-13C is the 13C labeled D-Erythrose . It is used for research purposes and is not sold to patients . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of D-Erythrose-1-13C involves the use of site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains . The study of erythrose reductases has shown an impact on polyol production . Additionally, the gene YALI0F18590g encoding the predicted erythrose reductase from Y. lipolytica was overexpressed, and its influence on erythritol synthesis was studied .


Molecular Structure Analysis

The molecular weight of D-Erythrose-1-13C is 121.10 . Its formula is C313CH8O4 . The SMILES notation for its structure is O=[13CH]C@HC@HCO .


Chemical Reactions Analysis

The carbonyl migration-epimerization process occurs down the entire carbon chain of chirally pure d-tetroses sugars under mild conditions . All the species formed as the carbonyl migrates down the four-carbon chain have been identified . Competing aldol reactions and oxidative fragmentation processes were also observed .


Physical And Chemical Properties Analysis

D-Erythrose-1-13C has a molecular weight of 121.10 . It is provided as a solution .

Scientific Research Applications

1. Analysis by NMR Spectroscopy

  • D-Erythrose-1-13C is used in the analysis of carbohydrates through Nuclear Magnetic Resonance (NMR) spectroscopy. Vuorinen and Serianni (1990) synthesized D-erythro-Pentos-2-ulose and D-threo-pentos-2-ulose derivatives using D-Erythrose-1-13C and analyzed them using NMR spectroscopy to evaluate their conformational properties (Vuorinen & Serianni, 1990).

2. Studying Vitamin B12 Biosynthesis

  • In research on Vitamin B12 biosynthesis in anaerobic bacteria, D-Erythrose-1-13C played a crucial role. Munder et al. (1992) conducted experiments with Eubacterium limosum, incorporating D-[1-13C]erythrose to trace its incorporation into the vitamin B12 structure, demonstrating that erythrose is specifically incorporated into the base part of vitamin B12 (Munder et al., 1992).

3. Investigating Metabolic Pathways

  • D-Erythrose-1-13C has been used to investigate metabolic pathways in organisms. For example, Fluharty et al. (1967) explored the metabolism of D-Erythrose in rat liver homogenates, demonstrating its conversion to D-fructose, which provided insights into the metabolic pathways and enzyme activities involved in this process (Fluharty et al., 1967).

4. Erythritol Biosynthesis Studies

  • Research on erythritol production by microorganisms has utilized D-Erythrose-1-13C. Veiga-da-Cunha et al. (1992) used 13C-NMR spectroscopy with specifically 13C-labelled D-glucose to study erythritol production by Leuconostoc oenos, revealing insights into the metabolic pathways leading to erythritol synthesis (Veiga-da-Cunha et al., 1992).

5. Protein Dynamics Studies

  • Site-selective 13C labeling of proteins using erythrose, as investigated by Weininger (2017), shows another application of D-Erythrose-1-13C. This study explored using site-selectively 13C-enriched erythrose for 13C labeling of aromatic side chains in proteins, enhancing the understanding of protein dynamics at the atomic level (Weininger, 2017).

Safety And Hazards

D-Erythrose-1-13C may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

The use of site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains is being systematically investigated . This approach results in more selective labeling and is expanding the toolbox for customized isotope labeling of amino-acid side-chains .

properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(113C)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-MMMSSWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13CH]=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythrose-1-13C

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